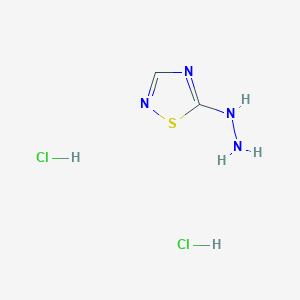

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

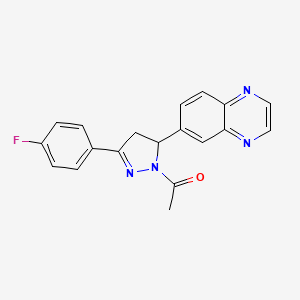

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C2H6Cl2N4S and a molecular weight of 189.06. It is a member of the thiadiazole family, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Thiadiazoles are common structural motifs in pharmacology .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives typically involves intra- or inter-molecular cyclization strategies . An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis

The thiadiazole moiety can undergo various chemical reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole has exhibited high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Recent studies have explored the synthesis of thiadiazole derivatives, including 1,2,4-thiadiazoles, for their potential in creating novel biologically active compounds. Thiadiazolotriazines, important intermediates derived from thiadiazoles, have been investigated for designing new molecules with significant biological activity (Abdel-Wahab, 2017). Similarly, the synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been reviewed, highlighting their importance due to extensive pharmacological activities against fungal and bacterial strains (Yusuf & Jain, 2014).

Immunomodulatory Effects

The immunomodulatory action of substituted 1,3,4-thiadiazines on stress response and myocardial infarction showcases the cardioprotective and anti-inflammatory potentials of these compounds. The ability of 1,3,4-thiadiazines to interact with various receptors and transporters suggests their utility in developing new therapeutic agents (Sarapultsev et al., 2018).

Pharmacological Activities of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been highlighted for their broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique activities, underscoring the importance of thiadiazole scaffolds in drug discovery and development (Mishra et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the enzyme triosephosphate isomerase (TIM) from Trypanosoma cruzi . This enzyme is crucial for the glycolytic pathway, which is essential for the survival of the parasite .

Mode of Action

This compound interacts with TIM in a highly selective manner . It induces irreversible inactivation of TIM through non-covalent binding at low micromolar concentrations .

Biochemical Pathways

The compound affects the glycolytic pathway by inhibiting the enzyme TIM . TIM catalyzes the isomerization of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which is the fifth step of the glycolytic pathway . By inhibiting this enzyme, the compound disrupts the energy production in the parasite, leading to its death .

Result of Action

The result of the action of this compound is the death of the parasite Trypanosoma cruzi . By inhibiting the enzyme TIM, the compound disrupts the energy production in the parasite, which is crucial for its survival .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways and a tool for studying enzyme function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating cell signaling pathways that lead to programmed cell death . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These effects demonstrate the compound’s potential as a therapeutic agent and a tool for studying cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules is crucial for its activity and specificity . These molecular interactions provide insights into the compound’s potential as a modulator of biochemical processes and a tool for studying molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, this compound can affect the activity of cofactors, such as NADH and ATP, which are essential for cellular metabolism . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Additionally, this compound can interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s activity and specificity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these compartments allows it to interact with specific biomolecules and modulate their activity . These subcellular localization mechanisms provide insights into the compound’s potential as a tool for studying cellular processes and their regulation.

Eigenschaften

IUPAC Name |

1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSXLSIPSPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)

![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)